molecular formula C8H13N3OS B040137 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one CAS No. 119185-58-9

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

Cat. No.: B040137
CAS No.: 119185-58-9
M. Wt: 199.28 g/mol
InChI Key: XLRPFBACBJJYFG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ringThe molecular formula of this compound is C8H13N3OS, and it has a molecular weight of 199.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The triazole ring is known to interact with various molecular targets, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPFBACBJJYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372475
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119185-58-9
Record name 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119185-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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